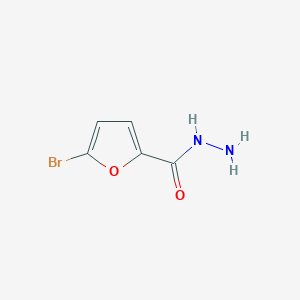
5-Bromofuran-2-carbohydrazide
概要
説明
5-Bromofuran-2-carbohydrazide: is an organic compound with the molecular formula C5H5BrN2O2 It is a derivative of furan, a heterocyclic aromatic organic compound, and contains a bromine atom at the 5-position and a carbohydrazide group at the 2-position
作用機序
Target of Action
The primary targets of 5-Bromofuran-2-carbohydrazide are currently unknown. This compound is a derivative of furoic acid , which is a class of aromatic heterocyclic compounds containing a furan ring . .
Biochemical Pathways
Furan derivatives are known to be involved in a variety of biochemical processes
Result of Action
Some furan derivatives have been associated with antimicrobial activity , suggesting that this compound may have similar effects. More research is needed to confirm these effects and understand their mechanisms.
生化学分析
Biochemical Properties
5-Bromofuran-2-carbohydrazide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes, thereby affecting metabolic pathways. The compound’s interaction with enzymes such as methionine aminopeptidase from Escherichia coli suggests its potential as an antimicrobial agent . Additionally, its ability to form Schiff bases with aldehydes indicates its versatility in biochemical applications .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce apoptosis in cancer cells by affecting the intrinsic apoptosis pathway . Moreover, it has been observed to alter gene expression profiles, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, its binding to methionine aminopeptidase results in the inhibition of this enzyme, which is crucial for protein synthesis in bacteria . Additionally, the compound’s ability to form hydrazone derivatives with aldehydes further enhances its biochemical activity .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are critical for its long-term effects on cellular function. The compound is relatively stable under standard laboratory conditions but may degrade over time when exposed to light and air . Long-term studies have shown that its effects on cellular function can persist, with continued modulation of gene expression and metabolic pathways .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Low doses have been shown to exhibit antimicrobial and anticancer properties without significant toxicity . Higher doses may lead to adverse effects, including toxicity and disruption of normal cellular functions . These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, its interaction with methionine aminopeptidase affects protein synthesis and metabolic processes in bacteria . Additionally, the compound’s ability to form hydrazone derivatives impacts various metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. The compound is highly soluble in water, which aids its distribution in biological systems . It does not readily cross the blood-brain barrier, limiting its effects to peripheral tissues .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . The compound’s ability to form hydrazone derivatives also influences its localization within specific cellular compartments .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromofuran-2-carbohydrazide typically involves the reaction of 5-bromofuran-2-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The resulting product is then purified by recrystallization.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions:
Oxidation: 5-Bromofuran-2-carbohydrazide can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbohydrazide group to other functional groups such as amines.
Substitution: The bromine atom at the 5-position can be substituted with other nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 5-bromo-2-furoic acid derivatives.
Reduction: Formation of 5-bromofuran-2-carboxamide.
Substitution: Formation of various substituted furan derivatives.
科学的研究の応用
Chemistry: 5-Bromofuran-2-carbohydrazide is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: In biological research, this compound derivatives are studied for their potential as enzyme inhibitors and antimicrobial agents. These compounds exhibit promising activity against a range of bacterial and fungal pathogens .
Medicine: The compound and its derivatives are investigated for their potential therapeutic applications, including anticancer, antifungal, and antibacterial activities. They are also explored as potential drug candidates for the treatment of various diseases .
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for various industrial applications.
類似化合物との比較
- 5-Bromo-2-furoic acid hydrazide
- 5-(2-chlorophenyl)furan-2-carbohydrazide
- 5-Hydroxy-2-furoic acid hydrazide
Comparison: 5-Bromofuran-2-carbohydrazide is unique due to the presence of both a bromine atom and a carbohydrazide group, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits enhanced antimicrobial properties and greater versatility in chemical synthesis .
特性
IUPAC Name |
5-bromofuran-2-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O2/c6-4-2-1-3(10-4)5(9)8-7/h1-2H,7H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKANWSCBFOMJNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)Br)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20332835 | |
| Record name | 5-bromofuran-2-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20332835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89282-37-1 | |
| Record name | 5-bromofuran-2-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20332835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 89282-37-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 5-Bromofuran-2-carbohydrazide in synthesizing compounds with potential antimicrobial activity?
A1: this compound serves as a crucial building block in synthesizing molecules with potential antimicrobial properties. [, ] It acts as a reactant that readily undergoes condensation reactions with other molecules, leading to the formation of new heterocyclic compounds.
- In the first article [], this compound reacts with various aromatic aldehydes to form hydrazones. These hydrazones then undergo cyclocondensation with mercaptoacetic acid to yield a series of 4-oxo-thiazolidines, which were subsequently evaluated for their antibacterial activity.
- In the second article [], this compound reacts with 5-oxazolones to produce 1-(5'-Bromofuran-2-carboxyamido)-2-phenyl-4-(substituted benzylidene)-imidazolin-5-ones. These imidazolin-5-ones were also investigated for their potential antimicrobial effects.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
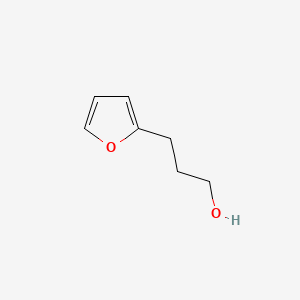
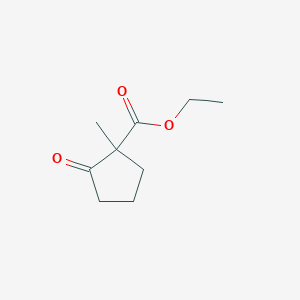
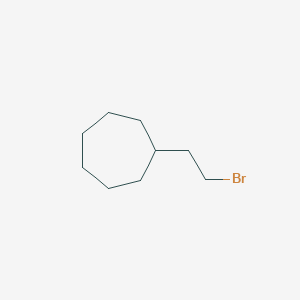
![1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1267903.png)
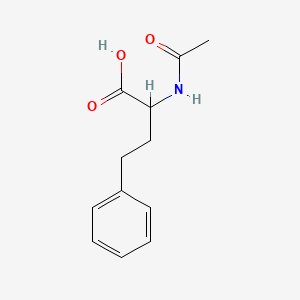

![N-[(4-aminophenyl)methyl]acetamide](/img/structure/B1267911.png)
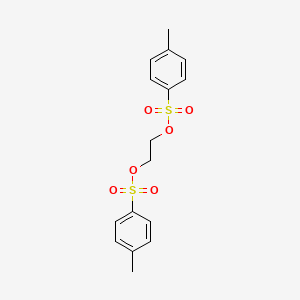

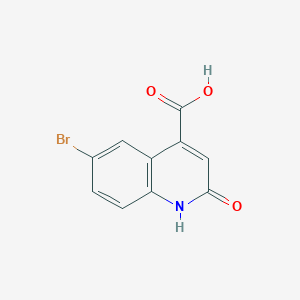
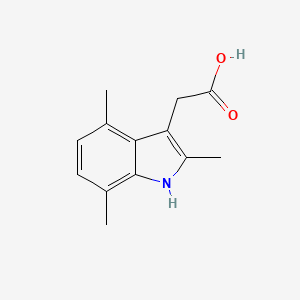
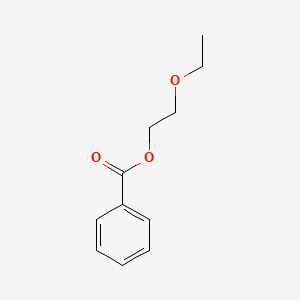
![(6-Hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl benzoate](/img/structure/B1267919.png)

